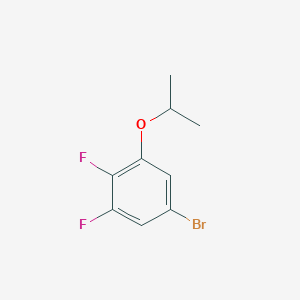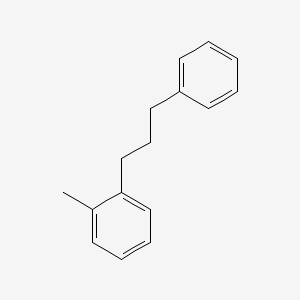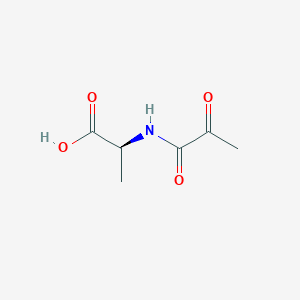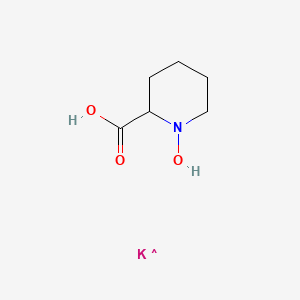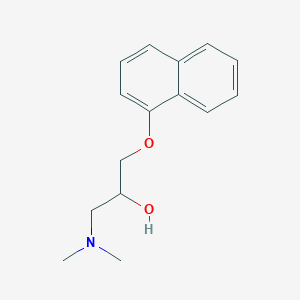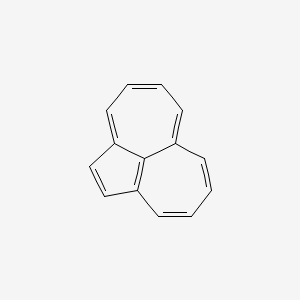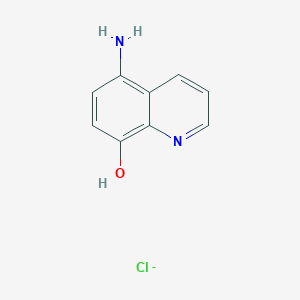
10-Acetoxyscandine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Acetoxyscandine is a multifaceted natural compound employed within the pharmaceutical industry. It is known for its profound anti-inflammatory and anti-tumor characteristics, significantly propelling the progress of biomedical research. The compound’s IUPAC name is methyl (6aR,7aS,7a1S,13aS)-2-acetoxy-6-oxo-7a-vinyl-5,6,7a,7a1,12,13-hexahydro-10H-indolizino[1’,8’:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate.
Méthodes De Préparation
The synthetic routes for 10-Acetoxyscandine involve several steps, including the acetylation of scandine. The reaction conditions typically require the use of acetic anhydride and a catalyst such as sulfuric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
10-Acetoxyscandine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
10-Acetoxyscandine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating various ailments.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 10-Acetoxyscandine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
10-Acetoxyscandine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Propriétés
Formule moléculaire |
C23H24N2O5 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl (1S,10R,12S,19S)-4-acetyloxy-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-4-21-8-5-10-25-11-9-22(18(21)25)16-12-15(30-14(2)26)6-7-17(16)24-19(27)23(22,13-21)20(28)29-3/h4-8,12,18H,1,9-11,13H2,2-3H3,(H,24,27)/t18-,21-,22+,23+/m0/s1 |
Clé InChI |
WNMYJNHYRVHLTP-XSEFMFLKSA-N |
SMILES isomérique |
CC(=O)OC1=CC2=C(C=C1)NC(=O)[C@@]3([C@]24CCN5[C@H]4[C@](C3)(C=CC5)C=C)C(=O)OC |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3(C24CCN5C4C(C3)(C=CC5)C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


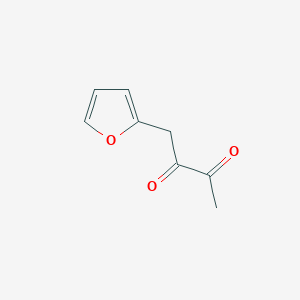
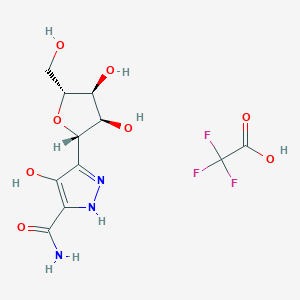
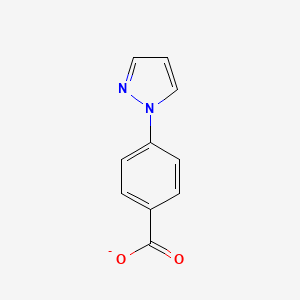

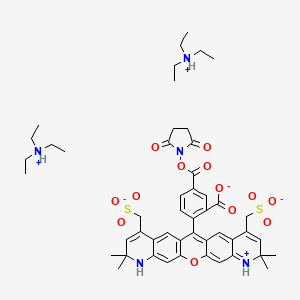
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)

